molecular formula C15H13F3O2 B6372591 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% CAS No. 1261890-07-6

5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95%

Cat. No. B6372591
CAS RN: 1261890-07-6
M. Wt: 282.26 g/mol
InChI Key: JLKMWDSRPNZBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% (5-MTFMP) is an organic compound that is widely used in the synthesis and research of organic compounds. It is a colorless solid with a melting point of 148-149°C. 5-MTFMP is a versatile reagent used in the synthesis of various organic compounds, and is often used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% is a versatile reagent that can be used to synthesize a variety of organic compounds. It is believed to undergo a nucleophilic substitution reaction, where a nucleophile attacks the electrophilic center of the molecule and displaces a leaving group. This results in the formation of a new bond between the nucleophile and the electrophile, and the formation of a new product.
Biochemical and Physiological Effects
5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% is an organic compound used in the synthesis of various organic compounds. It has not been studied for its biochemical or physiological effects, as it is not intended for use in humans or animals.

Advantages and Limitations for Lab Experiments

5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% is a versatile reagent used in the synthesis of various organic compounds. It has several advantages for use in the laboratory, such as its low cost, high purity, and high yield. However, it also has some limitations, such as its low boiling point and its tendency to decompose at high temperatures.

Future Directions

The use of 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% in the synthesis of organic compounds is likely to continue to increase, as it is a versatile reagent with a number of advantages. In the future, 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% may be used in the synthesis of new compounds, such as polymers, polyurethanes, polyamides, and other polyfunctional compounds. Additionally, it may be used in the synthesis of drugs and other pharmaceuticals, as well as agrochemicals and other specialty chemicals. Finally, it may be used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines.

Synthesis Methods

5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% can be synthesized via a number of methods. The most common method is the reaction of 4-methoxy-3-trifluoromethylphenol with methylmagnesium bromide in THF or toluene. This reaction produces 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% in 95% yield. Other methods of synthesis include the reaction of 4-methoxy-3-trifluoromethylphenol with a Grignard reagent in the presence of a catalytic amount of iodine, or the reaction of 4-methoxy-3-trifluoromethylphenol with a Grignard reagent in the presence of a catalytic amount of boron trifluoride.

Scientific Research Applications

5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% is a versatile reagent used in the synthesis of various organic compounds, and is often used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines, as well as in the synthesis of polymers and other polyfunctional compounds. In addition, 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% is used in the synthesis of polymers, polyurethanes, polyamides, and other polyfunctional compounds. It is also used in the synthesis of a variety of organic compounds, such as amines, amides, and esters.

properties

IUPAC Name

3-[4-methoxy-3-(trifluoromethyl)phenyl]-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-9-5-11(7-12(19)6-9)10-3-4-14(20-2)13(8-10)15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKMWDSRPNZBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684051
Record name 4'-Methoxy-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261890-07-6
Record name 4'-Methoxy-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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